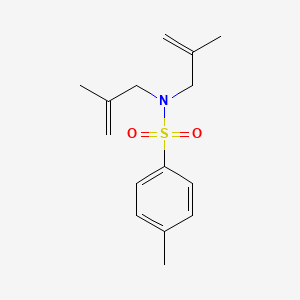
3,3,7,7-Tetramethyl-1,5-dithiocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7,7-Tetramethyl-1,5-dithiocane is an organic compound with the molecular formula C8H16S2. It is a member of the dithiocane family, characterized by a sulfur-containing heterocyclic ring. This compound is notable for its unique structure, which includes two sulfur atoms and four methyl groups attached to the ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5-dithiocane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable dithiol with a methylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiocane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3,7,7-Tetramethyl-1,5-dithiocane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
3,3,7,7-Tetramethyl-1,5-dithiocane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a useful probe in studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3,7,7-Tetramethyl-1,5-dithiocane involves its interaction with molecular targets, primarily through its sulfur atoms. These interactions can affect various biochemical pathways, including those involved in redox reactions and enzyme activity. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying these processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3,7,7-Tetramethyl-1,2,5,6-tetrathiocane: This compound has a similar structure but contains four sulfur atoms instead of two.
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane: Although structurally different, it shares the feature of having multiple methyl groups attached to a heterocyclic ring.
Uniqueness
3,3,7,7-Tetramethyl-1,5-dithiocane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research focused on sulfur chemistry and related applications.
Propiedades
Número CAS |
569674-72-2 |
|---|---|
Fórmula molecular |
C10H20S2 |
Peso molecular |
204.4 g/mol |
Nombre IUPAC |
3,3,7,7-tetramethyl-1,5-dithiocane |
InChI |
InChI=1S/C10H20S2/c1-9(2)5-11-7-10(3,4)8-12-6-9/h5-8H2,1-4H3 |
Clave InChI |
WIIGRFMWJPGDAV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CSCC(CSC1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)
![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)

![N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B14236677.png)



![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)

![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)

